(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups in peptide chemistry . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Polymerization : The compound is used in the synthesis of cyclic carbonates derived from amino acids like l-serine and l-threonine, which have applications in anionic ring-opening polymerization to create polycarbonates (Sanda, Kamatani, & Endo, 2001).
Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of benazepril hydrochloride, a medication used for hypertension. The synthesis process involves L-homphenylalanine alkyl ester and tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate (Hassan, Tao, Ping-yu, & Yu-qing, 2007).
Synthesis of Analogs : This chemical is used in creating various analogs, like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, for potential pharmaceutical applications (Vaid et al., 2014).
Development of Benzazepine Derivatives : It's involved in the solid-phase synthesis of benzazepine derivatives, which are significant for developing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds (Boeglin, Bonnet, & Hibert, 2007).
Crystallographic Studies : The compound and its derivatives are also subjects of crystallographic studies to understand their molecular structure and properties, which is vital for designing more effective pharmaceuticals (Kant, Singh, & Agarwal, 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The compound contains a tert-butyl ester group , which is known to undergo ester hydrolysis . This process could potentially lead to the release of active metabolites that interact with the compound’s targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that tert-butyl esters are known to be resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 . This could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of ester hydrolysis . Additionally, the presence of certain enzymes, such as carboxylesterase, can influence the metabolism of the compound . Other factors, such as temperature and the presence of other substances, could also potentially influence the compound’s action.
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMLZIXVMSMOI-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448538 | |
Record name | tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145485-03-6 | |
Record name | tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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